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Compound of Interest

Compound Name: DNDI-6510

Cat. No.: B15604605

Disclaimer: Initial information suggested DNDI-6510 as a candidate for leishmaniasis. However,
extensive preclinical data analysis reveals that DNDI-6510 (also known as (S)-x38) was
developed by the open-science consortium COVID Moonshot as a non-covalent inhibitor of the
SARS-CoV-2 main protease (Mpro) for the treatment of COVID-19.[1][2][3] Its development
was ultimately discontinued due to preclinical toxicology findings.[1][4] This guide presents the
preclinical data for DNDI-6510 in its correct therapeutic context as a potential antiviral for
COVID-19.

Executive Summary

DNDI-6510 emerged from the COVID Moonshot initiative as a potent, non-covalent,
isoquinoline-based inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for
viral replication.[1][3] The compound demonstrated significant antiviral activity in vitro against
various SARS-CoV-2 variants of concern and showed efficacy in preclinical in vivo infection
models.[1][5] Despite a promising efficacy and safety profile in early studies, development was
halted.[3][5] The discontinuation was due to the discovery of rodent-specific PXR-linked auto-
induction of metabolism, which prevented the achievement of relevant plasma exposure levels
in multi-day toxicology studies.[1][2][4]

Mechanism of Action

DNDI-6510 functions by non-covalently binding to the active site of the SARS-CoV-2 main
protease (Mpro).[1] Mpro is a cysteine protease that plays a critical role in the viral life cycle by
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cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.
By inhibiting Mpro, DNDI-6510 prevents this processing, thereby halting viral replication.[2][6]

SARS-CoV-2 Replication Cycle

Viral RNA DNDI-6510

ranslation

ppla/pplab Polyproteins Inhibition

utocleavage

s -

Main Protease (Mpro) \I

leavage

Functional Non-Structural
Proteins (NSPs)

Viral Replication

Complex

Click to download full resolution via product page
Caption: DNDI-6510 inhibits the SARS-CoV-2 Main Protease (Mpro).

In Vitro Activity

DNDI-6510 was extensively profiled in various in vitro assays to determine its potency and
selectivity against viral proteases and in cell-based antiviral models.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40667322/
https://pubs.acs.org/doi/10.1021/acscentsci.1c00910
https://www.benchchem.com/product/b15604605?utm_src=pdf-body-img
https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Enzymatic Assays

The compound showed high potency against SARS-CoV-2 Mpro and some activity against the
Mpro from SARS-CoV-1. Its activity against other coronavirus Mpro enzymes was significantly
weaker.[1]

Table 1. Enzymatic Inhibition of Coronavirus
Main Proteases by DNDI-6510

Target Protease IC50 (uM)

SARS-CoV-2 Mpro 0.04

SARS-CoV-1 Mpro Active (exact value not specified)
MERS-CoV Mpro >20

0OC43 Mpro 7.78

HKU1 Mpro 5.73

229E Mpro >20

NL63 Mpro >20

Data sourced from bioRxiv preprint.[1]

Cellular Antiviral Activity

DNDI-6510 demonstrated potent antiviral activity against a range of SARS-CoV-2 variants in
cellular assays.[1] It was noted to have clear cellular activity in line with the approved Mpro
inhibitor nirmatrelvir.[3]

Preclinical Pharmacokinetics

Pharmacokinetic (PK) properties were assessed in multiple species to evaluate the
compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
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Table 2: Pharmacokinetic
Parameters of DNDI-6510 in
Preclinical Species

Species Parameter Value
Rat Oral Bioavailability Up to 37%
Dog Oral Bioavailability >100%

Data sourced from bioRxiv
preprint.[1]

Despite good oral bioavailability, a key challenge identified was high metabolic clearance in
rodents, which was addressed during lead optimization.[1] Further studies revealed that
continuous exposure above the cellular EC90 was necessary for in vivo antiviral efficacy.[2]

In Vivo Efficacy and Toxicology
Efficacy Models

To overcome the rapid, rodent-specific metabolism of DNDI-6510, in vivo efficacy studies were
conducted using specialized mouse models.[1] These included co-dosing with a broad-
spectrum CYP inhibitor (1-aminobenzotriazole, ABT) or using metabolically humanized mice
(8HUM), both of which resulted in significantly improved drug exposure.[2] In these models,
DNDI-6510 demonstrated efficacy in reducing viral loads in SARS-CoV-2 infection.[5]

Toxicology and Discontinuation

During multi-day, repeat-dose toxicology studies in two rodent species, a significant auto-
induction of metabolism was observed.[4] This was identified as a rodent-specific, PXR-linked
induction of cytochrome P450 enzymes (specifically CYP3A4).[1] This auto-induction made it
impossible to maintain efficacious plasma concentrations of the drug with repeat dosing,
preventing a full toxicological assessment at relevant exposure levels.[1][2] This finding led to
the discontinuation of the preclinical development of DNDI-6510.[4]

Experimental Protocols
Mpro Enzymatic Inhibition Assay (General Protocol)
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The potency of inhibitors against SARS-CoV-2 Mpro is commonly determined using a Forster
Resonance Energy Transfer (FRET) assay.[7]

e Reagents: Recombinant Mpro enzyme, a fluorogenic peptide substrate containing a
cleavage site for Mpro flanked by a fluorophore and a quencher, assay buffer (e.g., Tris-
based buffer, pH 7.3), and the test compound (DNDI-6510).[8]

e Procedure:

1. The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., DNDI-
6510) in a microplate well for a defined period (e.g., 30 minutes) to allow for binding.[9]

2. The FRET peptide substrate is added to initiate the enzymatic reaction.

3. If the enzyme is active (not inhibited), it cleaves the substrate, separating the fluorophore
from the quencher and resulting in an increase in fluorescence.

4. Fluorescence is measured over time using a plate reader at appropriate excitation and
emission wavelengths.

5. The rate of reaction is calculated, and IC50 values are determined by plotting the percent
inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Study (General Protocol for a SARS-
CoV-2 Mouse Model)

Efficacy studies typically use mouse models susceptible to SARS-CoV-2, such as SCID mice or
mice genetically modified to express the human ACE2 receptor.[10][11]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Utilizing_SARS_CoV_2_Mpro_Inhibitors_in_Enzymatic_Activity_Assays.pdf
https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://www.researchgate.net/publication/353952163_Fluorogenic_in_vitro_activity_assay_for_the_main_protease_Mpro_from_SARS-CoV-2_and_its_adaptation_to_the_identification_of_inhibitors
https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://www.benchchem.com/product/b15604605?utm_src=pdf-body
https://www.ebiohippo.com/en/application-and-technique-notes/sars-cov-2-mpro-assay-kit-a-key-tool-for-evaluating-inhibitors-and-understanding-mutations.html
https://kuleuven.limo.libis.be/discovery/search?query=any,contains,LIRIAS3778968&tab=LIRIAS&search_scope=lirias_profile&vid=32KUL_KUL:Lirias&offset=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC8567288/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Animal Acclimatization
(e.g., SCID mice)

Intranasal Infection with
SARS-CoV-2 (e.g., Beta variant)

Initiate Treatment Regimen

(Vehicle vs. DNDI-6510)
(e.g., Twice daily oral gavage)

Daily Monitoring
(Weight loss, clinical signs)

Euthanasia at Endpoint
(e.g., Day 3 post-infection)

Tissue Collection (Lungs)
for Viral Load Quantification
(TCID50 or qRT-PCR) and Pathology

Compare Viral Titers and Lung Pathology
between Treatment and Vehicle Groups

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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